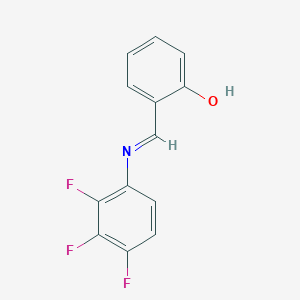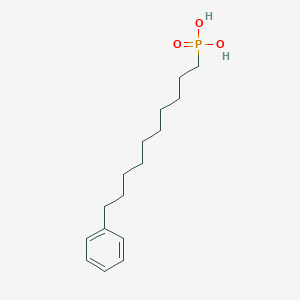
N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-tert-Butylsalicylidene)-4-iodo-2-methylaniline, also known as TBBIM, is an organic compound with a unique structure that has a wide range of applications in the field of synthetic chemistry. TBBIM has been used in a variety of synthetic reactions, such as the synthesis of amino acids, peptides, and other organic molecules. Furthermore, it has been used as a catalyst in various reactions. In addition, TBBIM has also been used in the synthesis of pharmaceuticals and in the development of new drugs.
Wissenschaftliche Forschungsanwendungen
N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of amino acids and peptides. It has also been used in the synthesis of pharmaceuticals, such as the synthesis of drugs for the treatment of cancer and other diseases. Additionally, N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline has been used in the development of new drugs, as well as in the synthesis of organic molecules.
Wirkmechanismus
The mechanism of action of N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline is not fully understood. However, it is believed that the compound acts as a Lewis acid, meaning that it is able to form a complex with a Lewis base, such as an amine or a carboxylic acid. This complex then undergoes a reaction, which is thought to be the basis of the catalytic activity of N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline are not fully understood. However, it is believed that the compound may have some anti-inflammatory and antioxidant effects, as well as some potential anti-cancer effects. Additionally, N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline has been shown to have some cytotoxic effects in certain cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is readily available. Additionally, it is relatively stable and has a high boiling point. However, N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline also has some limitations. It is not very soluble in water, and it is not very soluble in organic solvents. Furthermore, it is not very stable in air and light.
Zukünftige Richtungen
There are a number of potential future directions for the use of N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline. One potential direction is to further explore its anti-inflammatory and antioxidant effects, as well as its potential anti-cancer effects. Additionally, N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline could be used in the development of new drugs and in the synthesis of organic molecules. Furthermore, N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline could be used to develop new catalysts for a variety of synthetic reactions. Finally, N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline could be used to develop new methods for the synthesis of pharmaceuticals.
Synthesemethoden
N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline can be synthesized through a two-step reaction. The first step involves the reaction of 3-tert-butylsalicylaldehyde with 4-iodo-2-methylaniline in the presence of a base, such as pyridine or triethylamine. This reaction yields the desired product, N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline. The second step involves the deprotection of the product with aqueous hydrochloric acid to yield the desired product.
Eigenschaften
IUPAC Name |
2-tert-butyl-6-[(4-iodo-2-methylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20INO/c1-12-10-14(19)8-9-16(12)20-11-13-6-5-7-15(17(13)21)18(2,3)4/h5-11,21H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEANWBSZKCLVAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)N=CC2=C(C(=CC=C2)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-tert-butylsalicylidene)-4-iodo-2-methylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Diphenyl-1,2-Bis[(N-5-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298123.png)
![2,3-Bis[(N-2-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298130.png)
![2,3-Bis[(N-1-naphthyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298133.png)

![2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298155.png)

![2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298168.png)



![[4-(Dimethylsulfamoyl)-3-methylphenyl]boronic acid, 95%](/img/structure/B6298215.png)


![racemic-Di-tert-butyl(3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide, 97%](/img/structure/B6298230.png)